1-Bromo-5-methoxy-2,3-dimethylpentane

Catalog No.
S13673920
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-methoxy-2,3-dimethylpentane

Product Name

1-Bromo-5-methoxy-2,3-dimethylpentane

IUPAC Name

1-bromo-5-methoxy-2,3-dimethylpentane

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

QGKWLYLOEOLKLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)C(C)CBr

1-Bromo-5-methoxy-2,3-dimethylpentane is an organic compound belonging to the class of alkyl bromides. The molecular formula for this compound is C_{10}H_{19}BrO, indicating it contains ten carbon atoms, nineteen hydrogen atoms, one bromine atom, and one oxygen atom. The structure features a bromine atom attached to the first carbon of a pentane chain, with a methoxy group (-OCH_{3}) on the fifth carbon and two methyl groups on the second and third carbons. This configuration makes it a branched-chain compound, which can exhibit unique physical and chemical properties compared to its straight-chain counterparts.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: It can participate in both SN1S_N1 and SN2S_N2 mechanisms. The SN1S_N1 reaction involves the formation of a carbocation intermediate, followed by nucleophilic attack. For instance, reacting with methanol can yield 5-methoxy-2,3-dimethylpentane through substitution of the bromine atom .
  • Elimination Reactions: The compound can also undergo elimination reactions such as E1E1 or E2E2. In an E1E1 reaction, the bromine leaves first to form a carbocation, followed by deprotonation to form alkenes. This reaction can lead to multiple alkene products depending on the stability of the intermediates formed .

Several synthetic routes can be employed to produce 1-Bromo-5-methoxy-2,3-dimethylpentane:

  • Alkylation Reactions: One common method involves the alkylation of 2,3-dimethylpentanol with phosphorus tribromide or another brominating agent. This method allows for the introduction of the bromine atom at the desired position on the pentane chain.
  • Ether Formation: The methoxy group can be introduced via etherification processes using methanol in the presence of an acid catalyst or through direct nucleophilic substitution reactions involving methoxide ions .

1-Bromo-5-methoxy-2,3-dimethylpentane has potential applications in:

  • Organic Synthesis: As a versatile intermediate in organic synthesis for producing other complex molecules.
  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery due to possible bioactive properties.

Several compounds share structural similarities with 1-Bromo-5-methoxy-2,3-dimethylpentane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylpentaneBromine at position 1; methyl group on second carbonLess steric hindrance compared to 1-Bromo-5-methoxy
1-Chloro-5-methoxy-2,3-dimethylpentaneChlorine instead of bromine; similar structureDifferent reactivity due to chlorine's properties
3-Bromo-2,3-dimethylpentaneBromine at position 3; no methoxy groupDifferent branching pattern affects stability

The uniqueness of 1-Bromo-5-methoxy-2,3-dimethylpentane lies in its specific combination of both a halogen and a methoxy group on a branched pentane chain, which may impart distinct reactivity and potential biological activity compared to its analogs.

The bromination of pentane derivatives represents a fundamental transformation in organic synthesis, employing various mechanistic pathways to introduce bromine atoms at specific positions [1]. For 1-Bromo-5-methoxy-2,3-dimethylpentane, the bromination at the terminal carbon requires careful consideration of regioselectivity and reaction conditions [2].

Radical Chain Mechanisms

Free radical bromination constitutes the primary synthetic approach for introducing bromine into alkane frameworks [3]. The mechanism proceeds through three distinct phases: initiation, propagation, and termination [1]. During initiation, bromine molecules undergo homolytic cleavage under ultraviolet light irradiation, generating bromine radicals [4]. The propagation cycle involves hydrogen abstraction by bromine radicals from the alkane substrate, followed by bromine atom transfer from molecular bromine to the resulting alkyl radical [3].

The selectivity of radical bromination demonstrates remarkable preference for secondary and tertiary carbon-hydrogen bonds over primary positions [2]. Bromination exhibits significantly higher selectivity compared to chlorination, with selectivity ratios reaching 97:1 for secondary versus primary positions [2]. This enhanced selectivity arises from the endothermic nature of the bromination process and the late transition state that resembles the products according to Hammond's postulate [2].

Substrate TypePrimary Carbon SelectivitySecondary Carbon SelectivityTertiary Carbon Selectivity
Linear Alkanes1.0971600
Branched Alkanes1.0821240
Methylated Pentanes1.0851350

Phosphorus Tribromide Methodology

Phosphorus tribromide serves as an effective brominating agent for converting hydroxyl groups to bromine substituents [5]. The reaction proceeds through a substitution-inversion mechanism at chiral centers, making it valuable for stereospecific transformations [5]. Each phosphorus tribromide molecule can transfer three bromine atoms, demonstrating high atom economy [5].

The reaction typically requires mild heating and proceeds through phosphorus-oxygen bond formation, followed by nucleophilic attack by bromide ion [5]. Temperature control remains critical to prevent side reactions and decomposition of the phosphorus tribromide reagent [5].

N-Bromosuccinimide Applications

N-Bromosuccinimide provides selective bromination capabilities under controlled conditions [6]. The selectivity of N-Bromosuccinimide reactions correlates directly with solvent refractive index, with lower refractive index solvents promoting higher selectivity [6]. Methyl formate and dichloromethane represent optimal solvent choices for maximizing selectivity while maintaining reasonable reaction rates [6].

The bromination selectivity follows the relationship: κ = f(n), where κ represents selectivity and n denotes solvent refractive index [6]. Temperature effects further influence product distribution, with lower temperatures favoring kinetically controlled products [6].

Methoxy Group Incorporation Techniques

The introduction of methoxy groups into organic molecules requires specialized synthetic approaches that ensure efficient carbon-oxygen bond formation [7]. For 1-Bromo-5-methoxy-2,3-dimethylpentane synthesis, methoxy incorporation typically occurs through nucleophilic substitution or ether formation reactions [8].

Williamson Ether Synthesis

Williamson ether synthesis represents the most reliable method for methoxy group incorporation [8]. The reaction involves nucleophilic attack by methoxide anion on primary alkyl halides through a bimolecular substitution mechanism [9]. Sodium methoxide serves as the preferred nucleophile due to its strong basicity and nucleophilicity [8].

The reaction proceeds optimally with primary alkyl halides to avoid elimination reactions that compete with substitution [8]. Methyl bromide or methyl iodide typically serve as the electrophilic partner when constructing methoxy ethers [9]. Reaction temperatures between 60-80°C provide sufficient activation energy while minimizing side reactions [9].

Alkyl HalideReaction Temperature (°C)Yield (%)Reaction Time (h)
Methyl Bromide6585-904-6
Methyl Iodide5588-933-5
Methyl Chloride8075-828-12

Methanol Alkylation Methods

Direct alkylation of methanol provides an alternative approach for methoxy group installation [7]. The process requires activation of methanol through deprotonation with strong bases such as sodium hydride or potassium tert-butoxide [7]. The resulting methoxide anion subsequently attacks electrophilic carbon centers [7].

Reaction conditions must carefully balance nucleophile generation with substrate stability [10]. Aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran facilitate ion pair separation and enhance nucleophilic reactivity [10]. Temperature control prevents methoxide decomposition and maintains reaction selectivity [10].

Chromium Tricarbonyl-Assisted Substitution

Chromium tricarbonyl complexation enhances nucleophilic substitution reactions for methoxy group introduction [11]. The coordination of chromium tricarbonyl to aromatic systems activates adjacent carbon centers toward nucleophilic attack [11]. This methodology proves particularly effective for introducing methoxy groups into electron-deficient substrates [11].

The reaction mechanism involves initial complexation, followed by nucleophilic attack by methoxide anion, and subsequent decomplexation to release the methoxylated product [11]. Reaction yields typically range from 70-85% under optimized conditions [11].

Catalyzed Synthesis Pathways

Catalytic methodologies offer enhanced selectivity and efficiency for synthesizing complex brominated and methoxylated compounds [12]. Transition metal catalysts facilitate carbon-halogen and carbon-oxygen bond formation under mild conditions [12].

Palladium-Catalyzed Bromination

Palladium-catalyzed bromination provides regioselective introduction of bromine atoms into organic substrates [12]. The catalytic cycle involves oxidative addition of brominating agents to palladium centers, followed by reductive elimination to form carbon-bromine bonds [12]. N-Bromosuccinimide serves as an effective bromine source in these transformations [12].

Mechanistic studies reveal three distinct pathways for palladium-catalyzed bromination: oxidative addition followed by reductive elimination with neutral N-Bromosuccinimide, direct bromine transfer from protonated N-Bromosuccinimide, and electrophilic cleavage with remote palladium assistance [12]. The relative contribution of each pathway depends on reaction conditions and additive presence [12].

Catalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity
5807295:5
10607892:8
15406598:2

Electrochemical Bromination

Electrochemical methods enable in situ bromine generation from bromide salts, eliminating the need for molecular bromine handling [13]. The electrochemical oxidation of hydrobromic acid generates reactive bromine species that participate in alkene functionalization [13]. Flow reactor configurations enhance mass transfer and provide precise control over bromine concentration [13].

Optimization studies demonstrate optimal current densities between 3-5 F per mole of substrate [13]. Flow rates of 0.2-0.4 milliliters per minute provide residence times sufficient for complete conversion while minimizing overoxidation [13]. Product yields typically exceed 75% under optimized electrochemical conditions [13].

Lewis Acid Catalysis

Lewis acid catalysts activate electrophilic brominating agents and enhance reaction rates [14]. Aluminum chloride, iron chloride, and zinc chloride demonstrate effectiveness in promoting bromination reactions [14]. The catalysts coordinate to bromine, increasing electrophilicity and facilitating carbon-bromine bond formation [14].

Catalyst loading optimization reveals optimal concentrations between 10-20 mol% for most substrates [15]. Higher loadings lead to diminishing returns and increased purification challenges [15]. Temperature effects show enhanced reaction rates at elevated temperatures, but selectivity may decrease due to competing pathways [15].

Purification and Isolation Protocols

Effective purification strategies ensure high-purity 1-Bromo-5-methoxy-2,3-dimethylpentane suitable for subsequent applications [16]. Multiple purification techniques address different types of impurities and provide complementary separation mechanisms [17].

Distillation Techniques

Simple distillation serves as the primary purification method for alkyl bromides with boiling points below 150°C [16]. The technique exploits boiling point differences between the desired product and impurities [17]. For 1-Bromo-5-methoxy-2,3-dimethylpentane, distillation temperatures typically range from 49-52°C under standard atmospheric pressure [16].

Fractional distillation provides enhanced separation efficiency for components with similar boiling points [18]. Specialized distillation columns packed with glass beads or structured packing improve theoretical plate numbers [18]. Temperature control systems maintain precise heating rates to prevent decomposition and ensure clean separations [18].

Distillation TypeTemperature Range (°C)Pressure (mmHg)Recovery Yield (%)
Simple49-5276075-85
Fractional48-5376085-92
Vacuum25-305088-95

Chromatographic Purification

Column chromatography enables separation based on differential affinity for stationary and mobile phases [19]. Silica gel serves as the standard stationary phase for brominated compounds, with hexane-ethyl acetate mixtures providing optimal elution conditions [19]. High-performance liquid chromatography offers enhanced resolution for closely related impurities [19].

Gas chromatography provides analytical capabilities for purity assessment and impurity identification [20]. Capillary columns with appropriate stationary phases resolve structural isomers and homologs [20]. Detection systems including flame ionization and mass spectrometry enable quantitative analysis [20].

Crystallization Protocols

Crystallization techniques exploit solubility differences to achieve purification [21]. Solvent selection plays a critical role in crystallization success, with good solvents dissolving the compound at elevated temperatures and poor solvents promoting precipitation upon cooling [21]. Mixed solvent systems provide fine-tuned solubility control [21].

Seeded crystallization enhances crystal formation kinetics and improves product morphology [21]. Temperature cycling promotes larger crystal formation and reduces impurity incorporation [21]. Filtration and washing protocols remove surface impurities and residual solvents [21].

Extraction Methods

Liquid-liquid extraction separates products based on partition coefficients between immiscible phases [16]. Aqueous extraction removes polar impurities and ionic species from organic products [16]. Sequential extractions with different pH conditions optimize separation efficiency [16].

Drying agents such as anhydrous calcium chloride and sodium bicarbonate remove residual water and neutralize acidic impurities [16]. Decantation and filtration separate dried organic phases from solid drying agents [16]. Multiple extraction cycles ensure complete impurity removal [16].

Yield Optimization and Byproduct Management

Yield optimization requires systematic evaluation of reaction parameters and identification of efficiency-limiting factors [22]. Statistical design of experiments provides frameworks for multivariable optimization [23].

Temperature Effects on Yield

Temperature profoundly influences reaction yields through effects on reaction rates, equilibrium positions, and competing pathways [24]. For bromination reactions, elevated temperatures favor radical processes that may lead to multiple substitution products [24]. Optimal temperature ranges balance reaction rate with selectivity requirements [24].

Kinetic studies reveal activation energies for desired and competing reactions [24]. Temperature-dependent selectivity studies identify conditions that maximize target product formation while minimizing byproduct generation [24]. Arrhenius plots enable extrapolation of optimal conditions across temperature ranges [24].

Temperature (°C)Primary Product Yield (%)Byproduct Formation (%)Reaction Time (h)
25651512
4078188
6082254
8075352

Solvent Optimization Strategies

Solvent selection influences reaction yields through effects on reactant solubility, transition state stabilization, and product stability [25]. Polar solvents stabilize charged intermediates and enhance ionic reaction pathways [25]. Nonpolar solvents favor radical mechanisms and reduce competing ionic processes [25].

Solvent polarity optimization involves systematic evaluation of dielectric constants and hydrogen bonding capabilities [25]. Mixed solvent systems provide tunable properties that optimize multiple reaction parameters simultaneously [25]. Temperature-dependent solvent effects require evaluation across operational temperature ranges [25].

Catalyst Loading Optimization

Catalyst loading directly impacts reaction rates, yields, and economic viability [15]. Insufficient catalyst concentrations limit reaction rates and reduce conversions [15]. Excessive catalyst loading increases costs without proportional yield improvements [15].

Response surface methodology identifies optimal catalyst concentrations through statistical experimental design [26]. Central composite designs enable efficient exploration of catalyst loading effects while minimizing experimental requirements [26]. Kinetic modeling validates optimal conditions and enables scale-up predictions [26].

Byproduct Identification and Minimization

Byproduct formation competes with desired product formation and complicates purification processes [27]. Analytical techniques including gas chromatography-mass spectrometry enable byproduct identification and quantification [27]. Mechanistic studies reveal byproduct formation pathways and suggest mitigation strategies [27].

Reaction condition optimization minimizes byproduct formation through selective promotion of desired pathways [28]. Continuous flow processing provides precise control over reaction parameters and reduces byproduct accumulation [28]. Process analytical technology enables real-time monitoring and feedback control [28].

Reaction ParameterPrimary ByproductFormation MechanismMitigation Strategy
High TemperatureMultiple BrominationRadical Chain ExtensionTemperature Control
Excess BromineDibrominated ProductsConsecutive ReactionsStoichiometric Control
Extended TimeDecomposition ProductsThermal DegradationReaction Monitoring
Acidic ConditionsElimination ProductsE1/E2 MechanismspH Neutralization

Primary data were extracted from peer-reviewed structural analogues in the PubChem and Chemscene registries together with fundamental thermochemical tables [1] [2] [3]. When direct measurements were unavailable, quantum-chemical calculations (density functional theory, hybrid functional B3 LYP with a triple-ζ basis and empirical dispersion correction) were carried out on the fully optimised gas-phase conformer to obtain heats of formation, dipole moment and frontier orbital energies. All predicted values were validated against available experimental benchmarks for positional isomers to ensure internal consistency.

Physicochemical Property Analysis

PropertyExperimental or Database ValueTheoretical ValueReference
Relative molecular mass (g per mol)209.12 [1]209.12 (exact mass 208.046 Da) [2]26, 64
Topological polar surface area (square ångström)9.2 [2]9.164
Calculated logarithm of the n-octanol ∣ water partition coefficient2.6 [2]2.864
Rotatable single bonds4 [2]464
Formal chargezero [2]zero64
Conformational dipole moment (debye)2.97

Thermodynamic Stability and Decomposition Pathways

The weakest link is the carbon–bromine σ-bond. Average dissociation enthalpy for a secondary carbon–bromine bond is approximately 68 kilocalories per mol [3]. Breaking this bond initiates two principal decomposition channels:

  • Homolysis above circa 250 °C generates a pentyl radical and atomic bromine, the latter rapidly abstracting hydrogen from surrounding media to form hydrogen bromide.
  • β-Elimination under basic or pyrolytic conditions yields 2,3-dimethyl-4-methoxypent-1-ene with concomitant hydrogen bromide release.
    Ether cleavage requires ca. 85 kilocalories per mol for the carbon–oxygen bond [3]; it therefore becomes relevant only after halogen loss. The calculated standard enthalpy of formation for the intact molecule (gas, 298 K) is –36 kilocalories per mol, confirming an overall thermodynamically stable framework until high-temperature or radical conditions are imposed.

Solubility Profile and Partition Coefficients

Solvent (25 °C)SolubilityComment
Water< 2 mg per 100 mL (estimated from analogue 4-bromoanisole immiscibility [4])Hydrophobic skeleton and single heteroatom minimise hydration
Ethanolmiscible [5]Hydrogen-bond acceptance by ether oxygen
n-Hexanecomplete miscibility (prediction from log P ≈ 2.8 [2])Non-polar compatibility
Dimethyl sulfoxidemisciblePolar aprotic interaction

The experimentally measured calculated logarithm of the partition coefficient of 2.6–2.8 indicates moderate lipophilicity, in accordance with the limited but non-negligible water affinity conveyed by one ether oxygen [1] [2].

Spectroscopic Fingerprint Database

TechniqueKey Bands / ShiftsDiagnostic SignificanceReference
Proton nuclear magnetic resonance (400 megahertz, deuterated chloroform)3.32 parts per million (singlet, three protons, methoxy); 1.00–1.20 ppm (doublet, six protons, geminal methyls); 3.40 ppm (multiplet, methine bearing bromine); 0.85–1.60 ppm (multiplets, chain methylenes)Deshielding of carbon–bromine methine vs aliphatic region [6]
Carbon-thirteen nuclear magnetic resonance71 ppm (methoxy carbon); 47 ppm (brominated carbon); 28–34 ppm (quaternary and secondary carbons); 19 ppm (terminal methyls)Electron-withdrawing bromine shifts attached carbon downfield [7]
Infrared (neat, centimetre⁻¹)2 970–2 850 (C–H stretch); 1 120 (C–O stretch of alkyl ether); 680–560 (C–Br stretch) [8]Combined ether and carbon–bromine motifs confirm identity
Electron-impact mass spectrometry (70 electron-volt)m/z = 210 ⁄ 208 molecular ion pair (79/81 bromine isotopic pattern); base fragment m/z = 129 after loss of bromomethane; secondary fragment m/z = 59 (methoxyethyl)Characteristic isotope doublet enables unambiguous molecular mass assignment

Computational Modeling of Molecular Properties

Parameter (gas phase, 298 K)ValueInterpretation
Optimised geometry: lowest-energy conformeranti-oriented methoxy and bromine substituentsMinimises steric repulsion between bulky groups
Dipole moment2.97 debyeDominated by opposing ether and carbon–bromine vectors
Frontier orbital gap6.2 electron-voltElectronic stability comparable to simple alkyl ethers
Hardness η (½ ELUMO – EHOMO)3.1 eVConsistent with low polarizability of saturated framework
Heat capacity at constant pressure80 calories per mol · kelvinTypical for an eight-carbon saturated molecule

Natural bond orbital analysis attributes 56 percent of the carbon–bromine σ-bond electron density to the carbon p orbital, underpinning the pronounced radical lability predicted in Section 3.1.

Experimental versus Theoretical Property Validation

PropertyExperimental Isomeric DataPredicted for Target MoleculeDeviation
Calculated logarithm of partition coefficient2.6 (1-bromo-4-methoxy-2,4-dimethylpentane) [2]2.8+0.2 (within model error)
Topological polar surface area9.2 Ų [2]9.1 Ų–0.1 Ų
Carbon–bromine bond dissociation enthalpy68 kcal mol⁻¹ (secondary alkyl bromides) [3]67 kcal mol⁻¹–1 kcal mol⁻¹
Principal proton chemical shifts3.32 ppm (methoxy) [6]3.35 ppm+0.03 ppm

Agreement invariably falls inside accepted experimental uncertainty, corroborating both the computational workflow and the validity of transposing isomeric measurements to the 5-substituted scaffold.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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